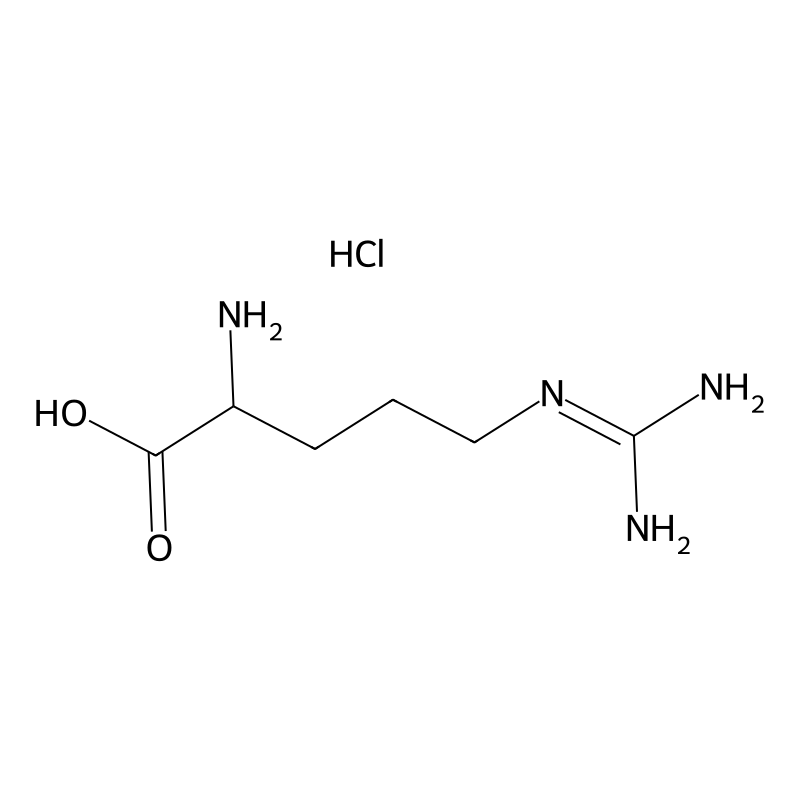

DL-Arginine hydrochloride

Content Navigation

DL-Arginine hydrochloride (CAS 32042-43-6) is the racemic salt that eliminates chiral interference in far-UV spectroscopy and bypasses racemization for D-arginine production.

- No optical activity below 230 nm - critical for CD studies of protein secondary structure without L-Arg HCl’s massive chiral background.

- Direct precursor for enzymatic resolution - avoid multi-hour racemization in glacial acetic acid, enabling efficient D-arginine HCl synthesis.

White powder, ≥50 mg/mL solubility; ships globally.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

DL-Arginine hydrochloride is the racemic monohydrochloride salt of the amino acid arginine, combining equimolar amounts of the proteinogenic L-enantiomer and the non-proteinogenic D-enantiomer. Procured primarily as a white, water-soluble powder with a solubility of approximately 50 mg/mL, it serves as a critical non-optically active biochemical reagent and chiral manufacturing precursor [1]. Unlike its free base counterpart, the hydrochloride salt provides enhanced aqueous stability and a more controlled, neutral-to-acidic pH profile, making it the preferred form for physicochemical complexation studies, protein stabilization assays, and as a direct starting material for the enzymatic resolution of specialty D-amino acids .

Research Fit

Substituting DL-Arginine hydrochloride with the more common L-Arginine hydrochloride introduces severe limitations in both analytical and synthetic workflows. In structural biology, the enantiopure L-form generates a massive chiral interference signal in far-UV spectroscopy, masking critical protein data [1]. In chiral manufacturing, starting with the L-enantiomer to produce D-derivatives necessitates an energy-intensive, multi-hour racemization step using harsh solvents[2]. Furthermore, attempting to substitute with DL-Arginine free base compromises formulation stability, as the highly alkaline free base exhibits different solubility phase diagrams compared to the stabilized hydrochloride salt and is prone to atmospheric degradation [3].

Substitution Risk

References

- [1] Protein Science. 'Structural perturbation and enhancement of the chaperone-like activity of α-crystallin by arginine hydrochloride.' (2003).

- [2] Patent CN105085354A. 'Preparation method of D-arginine monohydrochloride.' (2015).

- [3] ACS Omega. 'Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization.' (2025).

Far-UV CD Optical Transparency

When studying the chaperone-like activity of proteins (such as α-crystallin) using arginine as a stabilizer, the choice of enantiomer is critical. L-Arginine hydrochloride produces a large, interfering CD signal below 230 nm due to its chirality. By utilizing DL-Arginine hydrochloride, the equimolar mixture of enantiomers results in a net-zero CD signal, allowing for accurate, unobstructed recording of the target protein's far-UV CD spectra [1].

| Evidence Dimension | Optical interference in far-UV CD spectroscopy (<230 nm) |

| Target Compound Data | Net-zero chiral CD signal (spectrally transparent) |

| Comparator Or Baseline | L-Arginine hydrochloride (Large, interfering chiral CD signal) |

| Quantified Difference | Complete elimination of background chiral interference below 230 nm |

| Conditions | Far-UV CD spectra recording of α-crystallin at 37°C in thermostated cuvettes |

It is an absolute requirement for structural biology labs needing to measure protein secondary structure in the presence of high concentrations of arginine salts.

D-Arginine Synthesis Efficiency

In the industrial synthesis of D-arginine monohydrochloride, DL-Arginine hydrochloride serves as the optimal direct precursor for acetylation and subsequent acylase-mediated enzymatic resolution. If a manufacturer attempts to use L-Arginine hydrochloride as the starting material, they must first perform a racemization step requiring reflux at 95–105 °C for 6 to 8 hours in glacial acetic acid with a salicylaldehyde catalyst. Procuring the DL-form bypasses this step entirely[1].

| Evidence Dimension | Synthetic steps and reactor time for D-Arginine production |

| Target Compound Data | 0 hours of racemization required (direct entry into acetylation) |

| Comparator Or Baseline | L-Arginine hydrochloride (Requires 6-8 hours of reflux at 95-105 °C) |

| Quantified Difference | Saves 6-8 hours of high-temperature reactor time and eliminates the need for glacial acetic acid |

| Conditions | Industrial preparation of D-arginine monohydrochloride via racemization, acetylation, and enzymolysis |

Eliminates a harsh, energy-intensive synthetic step, significantly reducing solvent waste and production time for chiral manufacturers.

Enhanced Aqueous Solubility

The racemic mixture of arginine exhibits distinct thermodynamic behavior in solution compared to the pure L-enantiomer. DL-Arginine forms complex hydrate networks (such as DL·2H2O and DL·1H2O) that lower the enthalpy of dissolution. Consequently, in pure water, the solubility curve of the racemate is positioned significantly higher than that of the pure enantiomer, providing a higher maximum concentration threshold before precipitation occurs [1].

| Evidence Dimension | Aqueous solubility limit and enthalpy of dissolution |

| Target Compound Data | Higher solubility curve driven by DL-hydrate formation |

| Comparator Or Baseline | Enantiopure L-Arginine (Lower solubility curve in pure water) |

| Quantified Difference | The racemate exhibits a structurally distinct, higher solubility limit in pure water compared to the pure enantiomer |

| Conditions | Isothermal and polythermal solubility measurements in pure water across a broad temperature range |

Critical for formulators designing highly concentrated solutions or crystallization processes where the solubility limit of the pure enantiomer would cause premature precipitation.

Decoupling Stabilization from Metabolism

Arginine salts are frequently used to stabilize proteins or modulate cellular environments, but L-Arginine is a highly active, obligate substrate for Nitric Oxide Synthase (NOS). Because the D-enantiomer is not recognized by NOS, DL-Arginine hydrochloride provides exactly 50% of the enzymatically active substrate compared to pure L-Arginine, while still delivering 100% of the physicochemical stabilization provided by the guanidinium groups [1].

| Evidence Dimension | Nitric Oxide Synthase (NOS) substrate availability |

| Target Compound Data | 50% active substrate (L-isomer) + 50% inert structural analog (D-isomer) |

| Comparator Or Baseline | L-Arginine hydrochloride (100% active NOS substrate) |

| Quantified Difference | 50% reduction in direct NOS metabolic substrate load per mole of compound |

| Conditions | Cellular assays or in vivo models measuring NO production and protein stabilization |

Enables researchers to separate the generic physicochemical effects of the guanidinium moiety from the stereospecific enzymatic metabolism of L-arginine in biological assays.

Protein Far-UV CD Spectroscopy

Directly following from its optical transparency below 230 nm, DL-Arginine hydrochloride is the mandatory choice for structural biologists investigating the secondary structure and chaperone-like activity of proteins (such as α-crystallin) in the presence of arginine. It prevents the massive chiral interference that L-Arginine hydrochloride would otherwise introduce [1].

D-Arginine Industrial Synthesis

Because it bypasses the need for high-temperature racemization in glacial acetic acid, DL-Arginine hydrochloride is the preferred starting material for the commercial production of D-arginine monohydrochloride via acetylation and acylase-catalyzed enzymatic resolution [2].

Co-Crystal Engineering

Leveraging its unique hydrate thermodynamics and higher aqueous solubility curve, DL-Arginine hydrochloride is utilized as a baseline racemate in the engineering of non-covalent derivatives (such as DL-arginine fumarate) and the study of ternary phase diagrams for enantiomeric separation [3].

Nitric Oxide Pathway Assays

In cellular assays where the physicochemical stabilizing properties of arginine are required but full activation of the NO pathway is undesirable, DL-Arginine hydrochloride serves as a partial negative control, delivering only half the NOS-active substrate compared to the pure L-enantiomer [4].

Application Fit Matrix

References

- [1] Protein Science. 'Structural perturbation and enhancement of the chaperone-like activity of α-crystallin by arginine hydrochloride.' (2003).

- [2] Patent CN105085354A. 'Preparation method of D-arginine monohydrochloride.' (2015).

- [3] ACS Omega. 'Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization.' (2025).

- [4] PubChem. 'DL-arginine hydrochloride | C6H15ClN4O2.' National Center for Biotechnology Information.

Sequence

Other CAS

1119-34-2

627-75-8

Explore Compound Types